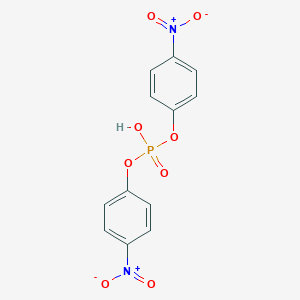

Bis(p-nitrophenyl) phosphate

Descripción

Significance of Phosphodiester Hydrolysis in Biological Systems and Chemical Transformations

Phosphodiester bonds are the backbone of nucleic acids, DNA and RNA, linking the nucleoside units together. beilstein-journals.orgnih.gov Their inherent stability is crucial for the preservation of genetic information; the half-life for the uncatalyzed hydrolysis of a phosphodiester bond in DNA is estimated to be around 30 million years. nih.gov However, the controlled cleavage of these bonds is essential for numerous biological processes, including DNA repair, replication, and recombination, as well as RNA processing and degradation. frontiersin.org

In chemical transformations, the selective cleavage of phosphodiester bonds is a significant challenge due to their kinetic stability. This has driven the development of artificial catalysts that can efficiently and selectively hydrolyze these linkages. The study of phosphodiester hydrolysis mechanisms, often employing model compounds like BNPP, provides fundamental insights that aid in the design of these synthetic catalysts. researchgate.nettorvergata.it

The hydrolysis of phosphate (B84403) esters can proceed through different mechanisms, primarily involving nucleophilic attack at the phosphorus atom (P-O cleavage) or at an adjacent carbon atom (C-O cleavage). thieme-connect.de The prevailing mechanism is influenced by factors such as the structure of the phosphate ester, the nature of the nucleophile, and the reaction conditions. thieme-connect.de

Role of BNPP as a Prototypical Substrate for Mechanistic Elucidation of Phosphate Ester Cleavage

BNPP serves as an excellent model substrate for DNA in studies of phosphodiester hydrolysis. frontiersin.org Its two p-nitrophenyl groups act as good leaving groups, facilitating the nucleophilic attack at the phosphorus center. The rate of BNPP hydrolysis can be readily monitored spectrophotometrically, providing a convenient assay for a wide range of catalysts, including enzymes, metal complexes, and nanoparticles. portlandpress.comrsc.org

The use of BNPP has been instrumental in elucidating the mechanisms of phosphate ester cleavage. For instance, studies using BNPP have helped to characterize the activity of various phosphodiesterases and to understand the role of metal ions in catalysis. portlandpress.comnih.gov The hydrolysis of BNPP can be catalyzed by various metal ions, and the mechanism often involves the formation of a metal-hydroxide species that acts as the nucleophile. frontiersin.orgrsc.org

Table 2: Applications of BNPP in Research

| Research Area | Application of BNPP |

|---|---|

| Enzyme Kinetics | Substrate for determining phosphodiesterase activity and for inhibitor screening. scientificlabs.co.ukrsc.org |

| Catalyst Development | Model substrate for evaluating the efficiency of new synthetic catalysts for phosphodiester bond cleavage. researchgate.netnih.gov |

| Mechanistic Studies | Tool for elucidating the mechanisms of phosphate ester hydrolysis. frontiersin.orgscientific.net |

| Biochemical Assays | Chromogenic substrate in various biochemical assays to detect phosphodiesterase activity. chemimpex.comprofacgen.com |

This table summarizes the primary applications of bis(4-nitrophenyl) phosphate in different areas of scientific research.

Historical Context and Evolution of BNPP Research in Catalysis and Enzyme Mimicry

The use of BNPP as a substrate dates back to early studies on phosphodiesterases. Its simple structure and the ease of monitoring its hydrolysis have made it a popular choice for decades. Initially, research focused on understanding the catalytic mechanisms of naturally occurring enzymes. nih.gov

Over time, the focus expanded to the field of enzyme mimicry, where scientists aim to design and synthesize small molecules that can replicate the catalytic efficiency and selectivity of enzymes. wikipedia.orgfrontiersin.org BNPP has played a crucial role in this endeavor, serving as a benchmark substrate to test the activity of newly developed artificial catalysts. scientific.net

Early work in this area involved the use of simple metal ions and their complexes. More recently, research has progressed to more sophisticated catalytic systems, including metallomicelles, nanoparticles, and supramolecular assemblies. rsc.orgtandfonline.comresearchgate.net For example, gold nanoparticles functionalized with Zn(II) complexes have been shown to effectively catalyze the hydrolysis of BNPP. researchgate.net These advancements, built upon decades of research using BNPP, have significantly contributed to our understanding of catalysis and have paved the way for the development of novel catalysts with potential applications in medicine and biotechnology.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bis(4-nitrophenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSVUSZEHNVFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4043-96-3 (hydrochloride salt) | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20870742 | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-15-8 | |

| Record name | Bis(p-nitrophenyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bis(4-nitrophenyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, bis(4-nitrophenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-nitrophenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-nitrophenyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-NITROPHENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF77LEI63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications for Research Applications

Advanced Synthetic Routes to bis(4-nitrophenyl) phosphate (B84403) and its Derivatives

The synthesis of BNPP and its analogues is pivotal for its application as a chromogenic substrate and a building block in chemical synthesis. The primary methods involve phosphorylation of 4-nitrophenol (B140041) or controlled hydrolysis of a corresponding triester.

A common and direct laboratory-scale synthesis involves the partial hydrolysis of the corresponding tris(4-nitrophenyl) phosphate. This precursor is typically prepared by reacting phosphorus oxychloride (POCl₃) with three equivalents of 4-nitrophenol, often in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile (B52724). The subsequent selective hydrolysis of one nitrophenyl ester group from the trisubstituted phosphate, for instance using a controlled amount of lithium hydroxide (B78521) (LiOH) in a solvent system like 1,4-dioxane/water, yields bis(4-nitrophenyl) phosphate, which can then be purified by recrystallization. mdpi.com

Another established route starts from p-nitrophenol, which is reacted with anhydrous phosphoric acid to directly form bis(p-nitrophenyl) phosphate. google.com More sophisticated methods for creating BNPP derivatives or related phosphate diesters often employ coupling agents or pre-activated phosphate moieties. For instance, the synthesis of phosphate prodrugs, which are structurally related to BNPP, has been achieved using phosphorochloridates. nih.gov In a representative reaction, a bis-protected phosphorochloridate can be coupled with an alcohol in the presence of a base to form the desired protected phosphate diester. nih.gov These advanced methods offer greater control and versatility for creating a wide array of BNPP derivatives with varied functional groups for diverse research applications.

Table 1: Comparison of Synthetic Routes for bis(4-nitrophenyl) phosphate

| Method | Starting Materials | Key Reagents | Typical Product | Reference |

|---|---|---|---|---|

| Partial Hydrolysis | tris(4-nitrophenyl) phosphate | Lithium hydroxide (LiOH) | bis(4-nitrophenyl) phosphate | mdpi.com |

| Direct Phosphorylation | p-Nitrophenol, Phosphoric acid | Anhydrous conditions | This compound | google.com |

Functionalization Strategies for Incorporating BNPP into Supramolecular Assemblies

The unique chemical structure of BNPP, featuring two aromatic nitrophenyl groups and a central phosphate moiety, makes it a valuable component for the construction of complex supramolecular architectures. These assemblies are held together by non-covalent interactions, such as π-π stacking, hydrogen bonding, and metal coordination.

BNPP, in its deprotonated (acidic) form, can act as a ligand in coordination chemistry. It has been used to create coordination polymers by reacting with various metal salts. researchgate.net For example, researchers have reported the formation of distinct supramolecular structures by combining bis(4-nitrophenyl)phosphoric acid with copper(II) salts and an auxiliary ligand like 4,4'-bipyridine. researchgate.net The specific geometry and connectivity of these assemblies are highly influenced by the counter-ions (e.g., perchlorate, nitrate) present in the reaction, demonstrating a strategy for tuning the final architecture. researchgate.net The nitrophenyl groups contribute significantly to the stability of these structures through intermolecular π-π stacking interactions. numberanalytics.com

Furthermore, BNPP can be incorporated into self-assembled hydrophobic complexes that act as artificial metalloenzymes. jst.go.jp In these systems, dinuclear metal complexes, often involving Zn²⁺ or Cu²⁺, are combined with organic linkers and BNPP as a substrate. jst.go.jpmdpi.com The entire assembly forms spontaneously in solution, creating a microenvironment where the hydrolysis of the incorporated BNPP can be studied. jst.go.jp The design of these systems relies on a combination of metal-ligand coordination, hydrophobic effects, and other non-covalent forces to bring the components together into a functional whole. numberanalytics.com

Table 2: Examples of Supramolecular Assemblies Incorporating BNPP

| Assembly Type | Components | Key Interactions | Application | Reference |

|---|---|---|---|---|

| Coordination Polymer | bis(4-nitrophenyl)phosphoric acid, Copper(II) salts, 4,4'-bipyridine | Metal coordination, π-π stacking | Materials Science | researchgate.net |

| Artificial Metalloenzyme | Hydrophobic bis(Zn²⁺-cyclen) complexes, Cu²⁺, BNPP | Metal coordination, Hydrophobic effects | Catalysis Studies | jst.go.jp |

Preparation of Labeled BNPP for Mechanistic Tracing Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, and the preparation of labeled BNPP is crucial for tracing the fate of atoms during its enzymatic or chemical hydrolysis. Stable isotopes such as ¹⁸O, ¹⁵N, and ²H (deuterium) are commonly used. google.com

The synthesis of isotopically labeled BNPP generally follows standard synthetic routes, but utilizes a labeled precursor at a key step. For instance, to study the mechanism of phosphoryl transfer reactions catalyzed by phosphatases, researchers often require substrates labeled at specific positions, such as the non-bridging oxygen atoms of the phosphate group or the leaving group oxygen. nih.gov

A common strategy involves synthesizing a labeled version of one of the starting materials. For example, to create a ¹⁵N-labeled BNPP, one could start with ¹⁵N-labeled p-nitrophenol. Similarly, ¹⁸O can be incorporated into the non-bridging positions of the phosphate group by using ¹⁸O-labeled water during a hydrolysis step or by using an ¹⁸O-labeled phosphorylating agent. nih.gov

A novel strategy known as Stable Isotope N-Phosphorylation Labeling (SIPL) has been developed for quantitative proteomics, highlighting the utility of phosphorus-based labeling reagents. nih.gov This approach uses reagents where deuterium (B1214612) atoms are placed adjacent to the phosphoryl group. nih.gov While used to label peptides, the principles can be adapted for substrate labeling. The synthesis of labeled compounds allows for detailed kinetic isotope effect (KIE) studies, which provide invaluable information about transition states and rate-limiting steps in the reactions involving BNPP. nih.gov

Table 3: Isotopes Used in Mechanistic Studies of Phosphate Esters

| Isotope | Common Application | Purpose | Reference |

|---|---|---|---|

| ¹⁸O | Phosphate Oxygen Labeling | To distinguish between cleavage of P-O or C-O bonds; study phosphoryl transfer. | nih.gov |

| ¹⁵N | Nitrophenyl Group Labeling | To probe electronic effects and changes involving the leaving group. | nih.gov |

| ²H (Deuterium) | Solvent or Reagent Labeling | To determine the role of protons in the reaction mechanism (Solvent Isotope Effects). | nih.gov |

Fundamental Reactivity and Hydrolytic Pathways of Bis 4 Nitrophenyl Phosphate

Uncatalyzed Hydrolysis Kinetics and Mechanisms

The spontaneous hydrolysis of bis(4-nitrophenyl) phosphate (B84403) is a slow process, but its kinetics provide a baseline for understanding catalytic effects.

pH-Rate Profiles and Ionization State Effects

The rate of uncatalyzed hydrolysis of phosphate esters is highly dependent on the pH of the solution, which dictates the ionization state of the phosphate group. For phosphate diesters like BNPP, the monoanion is the predominant species across a wide pH range. acs.org Studies have shown that the hydrolysis of diaryl phosphate diesters, including BNPP, displays a pH-rate profile with a minimum around pH 4. sci-hub.ru In the pH range of 4 to 10, the spontaneous hydrolysis of bis(4-nitrophenyl) phosphate is remarkably slow, with a reported rate constant (k_hyd) of 3.78 x 10⁻⁶ min⁻¹ at 100°C. samipubco.com This translates to a half-life of over four months at a pH of 3-4 and 100°C. samipubco.com

The reactivity of phosphate diesters is significantly influenced by the basicity of the leaving group. samipubco.com For BNPP, the 4-nitrophenolate (B89219) is a relatively good leaving group due to the electron-withdrawing nature of the nitro group. The rate of hydrolysis generally increases as the pKa of the leaving group alcohol decreases. samipubco.com In contrast to phosphate monoesters, where the dianion is significantly less reactive than the monoanion, the monoanionic form of phosphate diesters is the primary species undergoing hydrolysis under neutral and slightly acidic or alkaline conditions. acs.orgsci-hub.rucdnsciencepub.com

Nucleophilic Participation by Solvent Species

In the absence of catalysts, the hydrolysis of bis(4-nitrophenyl) phosphate proceeds through nucleophilic attack by solvent molecules, typically water or hydroxide (B78521) ions. sci-hub.ru The mechanism is generally considered to be a bimolecular nucleophilic attack of the solvent on the phosphorus center. sci-hub.ru

Under neutral or acidic conditions, water acts as the primary nucleophile. Theoretical studies on the neutral hydrolysis of BNPP suggest a two-step mechanism (AN + DN) involving the formation of a pentacoordinate phosphorane intermediate. researchgate.net This process involves a sequence of proton transfers, starting from the attacking water molecule and ending with the protonation of the 4-nitrophenolate leaving group. researchgate.net

In alkaline solutions, the hydroxide ion (OH⁻), being a much stronger nucleophile than water, becomes the dominant attacking species. The rate of hydrolysis increases with higher concentrations of hydroxide ions. samipubco.com The alkaline hydrolysis of BNPP is a pseudo-first-order reaction, and the observed rate constant (k_obs) increases with increasing NaOH concentration. samipubco.com

Intramolecular vs. Intermolecular Nucleophilic Substitution Mechanisms

The mechanism of nucleophilic substitution at the phosphorus center of BNPP is a key area of investigation, with implications for understanding enzymatic and biomimetic catalysis.

Role of Pentacoordinated Phosphorane Intermediates or Transition States

The hydrolysis of phosphodiesters like BNPP is widely accepted to proceed through a pentacoordinated phosphorane species, which can be either a transient transition state or a short-lived intermediate. researchgate.netbeilstein-journals.org In a concerted (S_N2-like) mechanism, this pentacoordinated species represents the energy maximum along the reaction coordinate. beilstein-journals.orgrsc.org Alternatively, in a stepwise (addition-elimination) mechanism, the pentacoordinated phosphorane is a true intermediate with a finite lifetime. beilstein-journals.orgrsc.org

Theoretical studies on the neutral hydrolysis of BNPP support a stepwise mechanism with the formation of a pentacoordinate phosphorane intermediate. researchgate.net The reaction involves an initial nucleophilic addition (A_N) followed by the departure of the leaving group (D_N). researchgate.net The stability and geometry of this intermediate are crucial in determining the reaction pathway. These intermediates typically adopt a trigonal bipyramidal geometry, which can undergo pseudorotation, potentially leading to isomerization. beilstein-journals.org

Comparison with Related Phosphate Esters (e.g., 4-nitrophenyl phosphate, 2-hydroxypropyl-4-nitrophenyl phosphate)

Comparing the hydrolysis of BNPP with other phosphate esters highlights the influence of the ester's structure on its reactivity and mechanism.

2-Hydroxypropyl-4-nitrophenyl phosphate (HPNPP): HPNPP is a crucial model compound for studying RNA transesterification because its 2-hydroxypropyl group can act as an internal nucleophile, mimicking the 2'-hydroxyl group in RNA. nih.gov This allows for an intramolecular nucleophilic attack on the phosphorus center, leading to cyclization and the release of 4-nitrophenol (B140041). nih.gov This intramolecular pathway is significantly faster than the intermolecular hydrolysis of BNPP, which lacks an internal nucleophile. For instance, under certain conditions, the hydrolysis rate of BNPP is 2–3 times lower than that of HPNPP. The study of HPNPP hydrolysis provides a direct comparison between intramolecular and intermolecular nucleophilic substitution at a phosphodiester center.

Influence of Reaction Conditions on Hydrolytic Rate Constants

The rate of bis(4-nitrophenyl) phosphate hydrolysis is sensitive to various reaction conditions, including temperature, pH, and the presence of catalysts or different solvent environments.

Temperature: The hydrolysis of BNPP is an endothermic reaction, meaning the rate constant increases with increasing temperature. samipubco.com For the alkaline hydrolysis in 1 M NaOH, the reaction rate is significantly higher at 80°C compared to lower temperatures. samipubco.com Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined from the temperature dependence of the rate constant using the Eyring equation. samipubco.com For the spontaneous hydrolysis of bis-2,4-dinitrophenyl phosphate, a related compound, the activation enthalpy (ΔH‡) is 19.0 kcal/mol, and the activation entropy (ΔS‡) is -25.5 e.u. sci-hub.ru

pH: As discussed in section 3.1.1, pH has a profound effect on the hydrolysis rate. The rate of alkaline hydrolysis increases with increasing pH due to the higher concentration of the hydroxide nucleophile. samipubco.com In catalyzed reactions, the pH profile often exhibits a bell-shaped curve, indicating an optimal pH for catalytic activity. ias.ac.in For instance, the hydrolysis of BNPP catalyzed by certain Schiff base manganese(III) complexes shows an optimum pH of 8.0. ias.ac.in

Catalysts: The hydrolysis of the highly stable phosphodiester bond in BNPP can be significantly accelerated by various catalysts. Metal complexes, particularly those involving lanthanide and other metal ions, have been shown to enhance the rate of BNPP hydrolysis by orders of magnitude. nih.govscientific.netresearchgate.net For example, certain metallomicelles can increase the hydrolysis rate by a factor of approximately 10⁶ compared to the spontaneous reaction. scientific.netresearchgate.net These catalysts can function by activating the phosphate substrate, providing a nucleophile (like a metal-bound hydroxide), or stabilizing the transition state. rsc.org

Interactive Data Table: Hydrolysis Rate Constants of BNPP and Related Esters

| Compound | Conditions | Rate Constant (k) | Reference |

| bis(4-nitrophenyl) phosphate | 100°C, pH 3-4, I=1 | 3.78 x 10⁻⁶ min⁻¹ | samipubco.com |

| bis(4-nitrophenyl) phosphate | 95°C, 1 M NaOH | 3.25 x 10⁻³ s⁻¹ | samipubco.com |

| bis-p-nitrophenyl phosphate | 70°C, 1 M NaOH | 2.82 x 10⁻⁴ s⁻¹ | samipubco.com |

| 4-nitrophenyl phosphate | 25°C, pH 9.4, I=1 | 3.12 x 10⁻¹⁰ s⁻¹ | samipubco.com |

| 2-hydroxypropyl-4-nitrophenyl phosphate | 50°C, pD 6.4 | 11.5 x 10⁻⁵ s⁻¹ (catalyzed) | semanticscholar.org |

Solvent Polarity and Solvation Effects

The solvent environment plays a paramount role in the hydrolysis of bis(4-nitrophenyl) phosphate, influencing reaction rates by orders of magnitude through mechanisms such as ground-state desolvation and transition-state stabilization.

The alkaline hydrolysis of BNPP has been extensively studied in various aqueous-organic solvent mixtures, including dimethyl sulfoxide (B87167) (DMSO), dioxane, and acetonitrile (B52724) (MeCN). nih.govacs.org A consistent trend is observed across these solvent systems: the reaction rate initially decreases as the concentration of the organic cosolvent increases from 0 to 70% by volume, reaching about half of its value in pure water. nih.govacs.org Beyond this point, the rate increases sharply with a higher proportion of the organic solvent. nih.govacs.org For instance, in 94% DMSO at 37°C, the hydrolysis rate constant is accelerated approximately 15-fold compared to the rate in pure water. nih.gov The rate enhancement is most pronounced in DMSO, followed by acetonitrile and then dioxane. nih.gov

This complex behavior can be understood by considering the solvation of the reacting species. The initial decrease in rate is attributed to the destabilization of the hydroxide ion (the nucleophile) as the water content decreases. However, at higher concentrations of the aprotic solvent, the destabilization of the anionic phosphate ester in its ground state becomes the dominant factor. acs.org Reduced solvation of the phosphate ester is thought to weaken the P-O ester bond, while the transition state is comparatively less destabilized, leading to a significant reduction in the activation energy and a dramatic acceleration of the reaction. nih.gov This phenomenon is not unique to BNPP; the hydrolysis of p-nitrophenyl phosphate dianion is over a million times faster in acetonitrile containing a small amount of water (0.02 M) than in pure water, an effect that is largely entropic in origin. nih.gov

In contrast to the effects of polar aprotic solvents, studies with aqueous ethanol (B145695) mixtures have shown a different trend. For the Eu(III)-catalyzed hydrolysis of BNPP, a mixture with 40% ethanol leads to a doubling of the rate constant, whereas 40% DMSO causes an almost 10-fold decrease in the rate. tandfonline.com This highlights that the specific interactions between the solvent, substrate, and catalyst are critical, and the effect cannot be solely attributed to a general polarity parameter. tandfonline.com

The rate of BNPP hydrolysis in neutral water is extremely slow, making direct measurement difficult at moderate temperatures. nih.govfrontiersin.org Extrapolated data from higher temperatures (80-100°C) allowed for the calculation of activation parameters, yielding a large positive activation enthalpy (ΔH‡ = 24.8 kcal mol⁻¹) and a significantly negative activation entropy (ΔS‡ = -25.4 e.u.), which suggests a concerted S_N2(P)-type mechanism. nih.govfrontiersin.org The second-order rate constant for neutral hydrolysis in pure water at 50°C is estimated to be a minuscule 5.4 × 10⁻¹² M⁻¹ s⁻¹. nih.gov

Table 1: Effect of Aqueous-Organic Solvent Mixtures on the Relative Rate of Alkaline Hydrolysis of bis(4-nitrophenyl) phosphate

| Solvent System | Organic Cosolvent (vol %) | Observation | Relative Rate Enhancement |

|---|---|---|---|

| Aqueous DMSO | 0-70 | Rate steadily decreases to ~50% of the value in water | <1 |

| Aqueous Dioxane | 0-70 | Rate steadily decreases to ~50% of the value in water | <1 |

| Aqueous MeCN | 0-70 | Rate steadily decreases to ~50% of the value in water | <1 |

| Aqueous DMSO | >70 | Rate increases sharply | >1 |

| 94% DMSO | 94 | Significant rate acceleration compared to water at 37°C | ~15-fold |

| Aqueous Ethanol | 40 | Rate doubles (Eu(III)-catalyzed) | 2-fold |

| Aqueous DMSO | 40 | Rate decreases significantly (Eu(III)-catalyzed) | ~0.1-fold |

Ionic Strength and Specific Ion Effects

The rate of BNPP hydrolysis is also markedly influenced by the ionic composition of the medium, demonstrating both general ionic strength effects and highly specific interactions with particular ions.

In the case of BNPP hydrolysis, specific ion effects are prominent, particularly in the presence of metal cations. Alkali metal ions have been shown to catalyze BNPP hydrolysis, especially in DMSO-rich solvent mixtures. acs.org This catalytic activity is attributed to the increased affinity of the cations for the dianionic transition state, which is strongly destabilized in the presence of an aprotic dipolar cosolvent. acs.org The catalytic efficiency follows the order Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. acs.org For most of these cations, the reaction rate is first-order with respect to the metal ion concentration, though for Na⁺, both first- and second-order kinetics have been observed. acs.org

Alkaline-earth metal ions exhibit even more potent catalytic effects. rsc.org In aqueous solutions, the addition of up to 50 mM of Mg(II) or Ca(II) results in less than a 100-fold rate acceleration. However, in a 90% DMSO solution, the effect is dramatically amplified. rsc.org In this medium, concentrations of just 1-2 mM of Mg(II) or Ca(II) can enhance the rate of BNPP cleavage by a factor of 10⁸ to 10¹¹ compared to the background hydrolysis at the same pH. rsc.org This immense rate enhancement is due to the stronger association between the metal ions and the anionic phosphodiester in the low-polarity medium, coupled with the preferential solvation of the cations by DMSO, which creates a highly reactive, anhydrous microenvironment around the substrate. rsc.org

The interaction with metal ions can also be inhibitory. In the context of the enzyme calf intestinal alkaline phosphatase, which can hydrolyze both phosphomonoesters and phosphodiesters, the metal ion requirements are distinct for each substrate. While a combination of Zn²⁺ and Mg²⁺ synergistically promotes the hydrolysis of the monoester p-nitrophenyl phosphate, the diesterase activity on BNPP is actually inhibited by concentrations of Mg²⁺ that are optimal for the monoesterase reaction. openbiochemistryjournal.com For BNPP hydrolysis by this enzyme, Zn²⁺ is the preferred metal cofactor. openbiochemistryjournal.com

Table 2: Influence of Specific Ions on the Hydrolysis of bis(4-nitrophenyl) phosphate

| Ion(s) | Conditions | Observation | Catalytic Order |

|---|---|---|---|

| Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺ | DMSO-rich aqueous mixtures | Catalysis observed; activity decreases down the group | Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ |

| Mg(II), Ca(II), Sr(II) | 90% DMSO, 37°C | Strong catalytic effects observed | 10⁸–10¹¹-fold rate enhancement |

| Mg(II), Ca(II) | Water | Modest catalytic effects (<100-fold acceleration) | N/A |

| Mg(II) | Calf Intestinal Alkaline Phosphatase | Inhibition of Zn²⁺-activated hydrolysis | Inhibitory |

| Zn(II) | Calf Intestinal Alkaline Phosphatase | Preferred cofactor for hydrolysis | Catalytic |

Catalytic Hydrolysis of Bis 4 Nitrophenyl Phosphate by Synthetic Systems

Metal Ion-Catalyzed Hydrolysis of BNPP

Metal ions are central to the function of many natural phosphodiesterases and have been extensively incorporated into synthetic catalysts to mimic and, in some cases, surpass the activity of these enzymes. The Lewis acidity of metal ions allows them to activate the phosphorus center of BNPP, making it more susceptible to nucleophilic attack. Furthermore, metal-bound water molecules can be deprotonated to generate potent metal-hydroxide nucleophiles at neutral pH. The coordination geometry of the metal complex, the nature of the supporting ligands, and the specific metal ion employed all play critical roles in determining the catalytic efficacy.

Mononuclear Metal Complex Catalysis

Mononuclear metal complexes, featuring a single metal center, represent the simplest class of synthetic catalysts for BNPP hydrolysis. Their study provides fundamental insights into the key factors governing the catalytic process.

Copper(II) complexes have been widely investigated as catalysts for BNPP hydrolysis. The mechanism often involves the formation of a ternary complex between the Cu(II) center, the BNPP substrate, and a nucleophile. tandfonline.com Generally, the Cu(II) ion acts as a Lewis acid, activating the phosphoryl group of BNPP towards nucleophilic attack. The nucleophile can be an external hydroxide (B78521) ion or a water molecule coordinated to the copper center, which has a lowered pKa and is thus more readily deprotonated. mdpi.comdntb.gov.ua

Ligand design is crucial for modulating the catalytic activity of copper(II) complexes. For instance, ligands like 1,4,7-triazacyclononane (B1209588) (TACN) and its derivatives provide a stable facial coordination to the Cu(II) ion, leaving open coordination sites for the substrate and a nucleophile. mdpi.comresearchgate.net The introduction of functional pendants onto the ligand scaffold, such as guanidinium (B1211019) groups, can further enhance catalytic activity by providing hydrogen-bonding interactions that stabilize the transition state. rsc.orgmonash.edu Studies with TACN derivatives have shown that the presence of coordinating pendant arms can sometimes hinder the reaction, potentially by blocking the metal center from mediating hydrolysis. mdpi.com The rate of hydrolysis is often first-order in both the copper complex and the BNPP at low concentrations. nih.gov

Zinc(II) is a biologically relevant metal ion found in the active sites of many hydrolytic enzymes. Synthetic zinc(II) complexes are effective catalysts for BNPP hydrolysis, often mimicking the structural and functional aspects of these natural systems. sci-hub.se The catalytic mechanism typically involves the coordination of the phosphate (B84403) ester to the Zn(II) center, which acts as a Lewis acid to polarize the P-O bond. acs.org A key feature is the generation of a zinc-bound hydroxide nucleophile at neutral pH, which then attacks the activated phosphorus atom. sci-hub.sefrontiersin.org

The structure of the ligand coordinating the Zn(II) ion significantly influences catalytic activity. Tridentate ligands that enforce a facial coordination geometry are often more reactive than tetradentate ligands because they leave sufficient coordination sites available for substrate binding and nucleophile generation. acs.org Dinuclear zinc complexes, where two metal ions can cooperate in catalysis, have also been developed and show enhanced activity. acs.orgsci-hub.se For example, a dinuclear Zn(II) complex with a heptapeptide (B1575542) scaffold demonstrated catalytic activity in the transesterification of a related phosphate ester. sci-hub.se

Nickel(II) complexes have also been demonstrated to be effective catalysts for the hydrolysis of BNPP. psu.eduias.ac.in The coordination environment around the Ni(II) center is a critical determinant of its catalytic activity. Octahedral geometries are common, with the ligand, substrate, and solvent molecules or hydroxide ions occupying the coordination sites. ias.ac.inrsc.org The catalytic process often follows Michaelis-Menten kinetics, indicating the formation of a complex-substrate intermediate. rsc.org

Studies comparing mononuclear and dinuclear Ni(II) complexes have shown that dinuclear complexes can exhibit higher catalytic activity. ias.ac.in This is attributed to the cooperative action of the two metal centers in binding the substrate and activating the nucleophile. The pH of the solution also plays a significant role, with catalytic activity generally increasing with pH, suggesting that a deprotonated, metal-bound hydroxide is the active nucleophile. ias.ac.in For instance, tetranuclear nickel(II) clusters have been shown to be stable in solution over a wide pH range and exhibit catalytic activity towards BNPP hydrolysis. rsc.orgrsc.org

Lanthanide ions, particularly Ce(IV), are known to promote the hydrolysis of phosphate esters with remarkable efficiency. ufsc.br Ce(IV) is especially potent, attributed to its ability to form covalent bonds with phosphate substrates and promote the formation of pentacoordinate intermediates. rsc.org The hydrolysis of BNPP catalyzed by Ce(IV) can be second-order in Ce(IV), suggesting the involvement of a dinuclear species as the active catalyst. nih.govrsc.org The use of ligands such as bis-tris (B1662375) propane (B168953) (BTP) can stabilize Ce(IV) in solution and lead to the formation of highly active polynuclear Ce(IV) oxo/hydroxo species. nih.govrsc.org

Other lanthanide(III) ions like Terbium(III) and Lanthanum(III) also catalyze BNPP hydrolysis, although generally less effectively than Ce(IV). usp.brgoogle.com Their catalytic activity often increases with pH, indicating the involvement of metal-hydroxo species. nih.govnycu.edu.tw For a series of lanthanide(III) complexes with the BTP ligand, the catalytic activity for BNPP hydrolysis was found to decrease in the order La > Pr > Nd > Eu > Gd > Dy. acs.org This trend is inversely related to the Lewis acidity of the metal ions, highlighting the complex interplay of factors that govern catalytic efficiency.

Research into BNPP hydrolysis has also explored less common metal ions and materials. Tetravalent uranium nanoparticles (U(IV)NPs) have been shown to enhance the hydrolysis of phosphate esters. researchgate.netmdpi.com The high positive zeta-potential and large surface area of these nanoparticles are believed to contribute to their reactivity. mdpi.com The mechanism involves the heterogeneous interaction of the phosphate ester with the surface of the U(IV) nanoparticles. researchgate.net

Nanostructured manganese oxides (MnOx) have also emerged as highly active catalysts for BNPP hydrolysis. rsc.org The catalytic activity of these materials is highly dependent on the synthesis method, which influences the particle morphology and the fractions of different manganese oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺) on the surface. rsc.org The presence of various oxygen species and the Lewis acidity of the metal sites are crucial for stabilizing the transition state of the phosphodiester hydrolysis. researchgate.netrsc.org

Lanthanide Cations (e.g., Cerium(IV), Terbium, Lanthanum): Extraordinary Rate Accelerations

Dinuclear and Polynuclear Metal Complex Catalysis

Dinuclear and polynuclear metal complexes have emerged as highly effective catalysts for the hydrolysis of BNPP, primarily due to the cooperative effects of multiple metal centers. grafiati.com These systems can achieve significant rate enhancements compared to their mononuclear counterparts. The presence of two or more metal ions in close proximity allows for a bifunctional mechanism, where one metal ion can activate the phosphate group (Lewis acid activation), while another can deliver a coordinated nucleophile, such as a hydroxide ion. acs.org

This synergistic action is crucial for stabilizing the transition state of the hydrolysis reaction. For instance, a dinuclear La(III) complex bridged by hydroxide ions has been shown to be the active catalyst in BNPP hydrolysis, employing a mechanism that involves double Lewis acid activation and intramolecular nucleophilic attack by a bridging hydroxide. grafiati.com Similarly, studies with dinuclear zinc(II) complexes have demonstrated that the cooperation between the two metal centers is key to their enhanced catalytic activity. researchgate.net The rate of BNPP hydrolysis can be dramatically increased, in some cases by several orders of magnitude, through the use of these multinuclear systems, highlighting the importance of multivalency in achieving high catalytic efficiency. acs.orgresearchgate.net

The enhanced reactivity of these multinuclear complexes is often attributed to their ability to bind the phosphate substrate in a bridging fashion. This mode of binding facilitates the nucleophilic attack and the departure of the leaving group. Research on various dinuclear complexes, including those with Zn(II), Cu(II), and Co(III), has consistently pointed to the cooperative association of the metal centers as a critical factor for efficient phosphate ester hydrolysis. researchgate.net

Oxamido-bridged Copper(II) Complexes and their Mechanism

Oxamido-bridged dinuclear copper(II) complexes have been specifically investigated as catalysts for the cleavage of bis(4-nitrophenyl) phosphate (BNPP). sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com These complexes, when incorporated into micellar solutions, exhibit significant catalytic activity, increasing the hydrolysis rate by a factor of approximately 1 x 10⁶ compared to the spontaneous hydrolysis of BNPP. researchgate.net This remarkable rate enhancement is attributed to the synergistic effect of the two copper ions within the complex and the concentrating effect of the micellar environment. researchgate.net

Kinetic studies have revealed that the hydrolysis of BNPP catalyzed by these oxamido-bridged copper(II) complexes follows a bifunctional mechanism and proceeds as an intramolecular nucleophilic reaction. researchgate.net The kinetically active species in these systems is often identified as the aquo-hydroxo form of the complex. researchgate.net The reaction is considered a first-order reaction with respect to the BNPP concentration when the catalyst concentration is significantly lower. tandfonline.com

The proposed mechanism involves the formation of a reaction intermediate where the phosphoryl oxygen of the BNPP molecule binds to one of the copper ions in the complex. tandfonline.com This binding transforms the reaction from an intermolecular process to an intramolecular nucleophilic substitution, which significantly accelerates the rate of hydrolysis. tandfonline.com The validity of this mechanism and the associated mathematical models has been supported by experimental results. researchgate.net

Heterodinuclear Metal Complexes (e.g., Cu(II)Ni(II)): Synergistic Catalysis

Heterodinuclear metal complexes, such as those containing both copper(II) and nickel(II) ions, have demonstrated effective synergistic catalysis in the hydrolysis of bis(4-nitrophenyl) phosphate (BNPP). researchgate.net The combination of different metal ions within a single complex can lead to unique catalytic properties that are not observed in their homodinuclear counterparts.

Studies on asymmetric oxamido-bridged Cu(II)Ni(II) heterodinuclear complexes have shown that these systems exhibit high reactivity for BNPP hydrolysis, particularly when in the presence of micelles like Brij35. researchgate.net The catalytic efficiency of these complexes can be influenced by the specific structure of the diamine groups within the ligand framework. For example, one study found that a complex with a particular diamine group was more effective than others in the series. researchgate.net

The active species in the catalytic hydrolysis by these Cu(II)Ni(II) complexes has been identified as the aquo-hydroxo form of the complex, specifically [CuNi(H₂O)(OH)] in the micellar solution. researchgate.net The mechanism is believed to involve a bifunctional pathway with an intramolecular nucleophilic attack. This synergistic catalysis underscores the potential of using heterodinuclear complexes to fine-tune the reactivity and efficiency of artificial metalloenzymes for phosphate ester cleavage. While these complexes show high activity, their rigid and compact geometry can sometimes hinder their effectiveness in hydrolyzing phosphodiesters compared to phosphomonoesters. tandfonline.com

Biomimetic Catalysis: Mimicking Phosphodiesterase and Phosphatase Enzymes

The rational design of artificial metalloenzymes for the cleavage of bis(4-nitrophenyl) phosphate (BNPP) is a significant area of research aimed at mimicking the function of natural phosphodiesterases. unipr.itresearchgate.net This process involves creating synthetic molecules, often metal complexes, that can recognize the BNPP substrate, promote its conversion to products, and then release the products to regenerate the catalyst. unipr.it The design of these artificial enzymes can be approached in several ways, including modifying existing protein scaffolds or creating entirely new ones. nih.govolemiss.edu A common strategy involves the use of native protein scaffolds as templates, which can be altered through rational design, computational modeling, or directed evolution. nih.gov

A successful approach has been the functionalization of calix frontiersin.orgarene derivatives with two cis-diaqua Cu(II) centers. acs.org This dinuclear complex efficiently catalyzes the hydrolysis of BNPP, demonstrating a significant rate enhancement due to the synergistic action of the two copper ions. acs.org The design allows for the double Lewis acid activation of the phosphate group, where it coordinates to both Cu(II) centers. acs.org Another strategy involves the use of peptides to create a specific local environment for metal binding, leading to functional artificial hydrogenases that can be adapted for other catalytic processes. olemiss.edu Furthermore, metallomicelles, formed from macrocyclic polyamine ligands and metal ions like cerium(III), have been constructed and shown to have high stability and excellent catalytic function in BNPP hydrolysis. tandfonline.com The hydrophobic microenvironment provided by components like β-cyclodextrins can also contribute to the stability and activity of these artificial enzymes. researchgate.net

The ultimate goal is to create highly efficient and selective catalysts that can function under mild conditions, similar to their natural counterparts. psu.edu The development of these artificial metalloenzymes not only provides tools for applications like DNA cleavage but also deepens our understanding of the catalytic mechanisms of natural enzymes. unipr.itresearchgate.net

Table 1: Examples of Rationally Designed Artificial Metalloenzymes for BNPP Cleavage

| Catalyst System | Key Design Feature | Observed Rate Enhancement | Reference |

|---|---|---|---|

| Dinuclear Cu(II) Calix frontiersin.orgarene | Two cis-diaqua Cu(II) centers on a calix frontiersin.orgarene scaffold | 2.7 x 10⁴-fold for a DNA model | acs.org |

| Cerium(III) Metallomicelle | Macrocyclic polyamine ligand with Ce(III) in a CTAB micelle | ~1 x 10⁸-fold compared to spontaneous hydrolysis | tandfonline.com |

| Dinuclear Co(II) complex with β-cyclodextrins | Intramolecular β-cyclodextrins creating a hydrophobic microenvironment | kcat/KM of 9.8 × 10⁻² M⁻¹ s⁻¹ | researchgate.net |

Active Site Models and Mechanistic Insights from Biomimetic Systems

Biomimetic systems serve as valuable tools for gaining mechanistic insights into the function of natural phosphodiesterases and phosphatases by modeling their active sites. unipr.itfrontiersin.org These models, often involving dinuclear or polynuclear metal complexes, aim to replicate the key structural and functional features of metalloenzyme active sites, which commonly contain two or more metal ions. researchgate.net

Studies on dinuclear zinc(II) complexes have been particularly informative. frontiersin.org For the hydrolysis of BNPP by a trans-[Zn₂(L)(H₂O)(OH)]⁺ complex, computational studies suggest a stepwise mechanism. frontiersin.org This involves the initial binding of the phosphodiester to one zinc ion, followed by the formation of a second bond to the other zinc ion, which also binds the nucleophilic hydroxide. The rate-determining step is the nucleophilic attack by the terminally bound hydroxide to form a phosphorane intermediate. frontiersin.org

In contrast, other theoretical calculations on dizinc(II) systems have proposed a concerted mechanism where bond formation with the nucleophile and bond cleavage of the leaving group occur simultaneously. frontiersin.org The departure of the leaving group is often assisted by proton transfer. frontiersin.org

The design of these active site models often focuses on creating a specific metal-metal distance to accommodate the phosphate substrate in a bridging coordination mode. researchgate.net For example, a dinuclear nickel(II) complex with a bridging water molecule demonstrated that the cooperative action of the two metal centers and the presence of a coordinated nucleophile are crucial for cleaving the phosphate ester bond of BNPP. ias.ac.in The pH of the solution significantly impacts the catalytic activity, with increased hydrolysis rates observed at higher pH values, suggesting the involvement of a deprotonated water molecule (hydroxide) as the active nucleophile. ias.ac.in

These biomimetic systems, while simpler than natural enzymes, provide a powerful platform to investigate the fundamental principles of phosphate ester hydrolysis, including the roles of Lewis acid activation, nucleophile generation, and the geometric arrangement of catalytic groups. researchgate.netunipr.it

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| bis(4-nitrophenyl) phosphate | BNPP |

| Copper | Cu |

| Nickel | Ni |

| Lanthanum | La |

| Zinc | Zn |

| Cerium | Ce |

| Cobalt | Co |

| Brij35 | |

| trans-[Zn₂(L)(H₂O)(OH)]⁺ | |

| [CuNi(H₂O)(OH)] | |

| Hexadecyltrimethyl ammonium (B1175870) bromide | CTAB |

Hydroxide as the Active Nucleophile in Metal-Bound Systems

In many metal-catalyzed hydrolysis reactions of BNPP, a key mechanistic feature is the role of a metal-bound hydroxide ion as the active nucleophile. frontiersin.orgtandfonline.com The metal ion, acting as a Lewis acid, coordinates to a water molecule, lowering its pKa and facilitating its deprotonation to form a potent nucleophilic hydroxide ion, even at neutral pH. frontiersin.orgtandfonline.com This metal-activated hydroxide then attacks the electrophilic phosphorus center of the BNPP molecule, which is often also coordinated to the metal ion. psu.edursc.org This coordination of the substrate to the metal center can promote the reaction by bringing the nucleophile and substrate into close proximity, effectively creating an intramolecular reaction pathway. psu.edursc.org

The efficiency of this catalytic process is influenced by several factors, including the Lewis acidity of the metal ion, the geometry of the metal-BNPP complex, and the nature of the supporting ligand. frontiersin.org Divalent and trivalent metal ions such as Zn(II), Cu(II), Co(II), and Ce(III) have been extensively studied in this context. psu.edursc.orgresearchgate.net For instance, dinuclear metal complexes can offer cooperative catalysis, where one metal ion activates the nucleophile while the other stabilizes the leaving group or further polarizes the P-O bond. acs.org

Several mechanistic pathways have been proposed for the role of the metal-bound hydroxyl group:

Direct Nucleophilic Attack (DA): The metal-bound hydroxide directly attacks the phosphorus atom. frontiersin.org

Catalyst-Assisted (CA): The metal-bound hydroxide acts as a base to generate another nucleophile, which then attacks the phosphorus center. frontiersin.org

Water-Assisted (WA): An external water molecule is activated by the metal-bound hydroxide to act as the nucleophile. frontiersin.org

Kinetic studies often reveal a dependence of the observed rate constant (k_obs) on pH, which supports the involvement of a deprotonated species, such as a metal-bound hydroxide, in the rate-determining step. psu.edu The formation of a ternary complex between the metal catalyst, the hydroxide, and the BNPP substrate is a common feature in these proposed mechanisms. psu.edunycu.edu.tw

Supramolecular and Nanostructured Catalysis

The principles of supramolecular chemistry and nanotechnology have been harnessed to create highly efficient catalysts for BNPP hydrolysis. These systems utilize organized assemblies and nanostructures to create specific microenvironments that can enhance reaction rates and provide insights into enzymatic catalysis.

Micellar Catalysis: Effects of Microenvironment on BNPP Hydrolysis Kinetics

Micelles, which are self-assembled aggregates of surfactant molecules in solution, can significantly accelerate the hydrolysis of BNPP. They provide a distinct microenvironment that can concentrate both the catalyst and the substrate, leading to rate enhancements. The nature of the surfactant—cationic, anionic, or non-ionic—plays a crucial role in the catalytic efficiency.

For instance, metallomicelles, formed by the incorporation of metal complexes into micelles, have been shown to be highly effective catalysts. psu.edu The hydrophobic interior and charged surface of micelles can influence the partitioning of the BNPP substrate and the metal catalyst, thereby affecting the reaction kinetics. The hydrolysis rate can be dramatically increased in these systems compared to the spontaneous hydrolysis in aqueous solution. psu.edu

Studies using various surfactants like cetyltrimethylammonium bromide (CTAB), polyoxyethylene (23) lauryl ether (Brij35), and sodium n-lauroylsarcosinate (LSS) have shown that the catalytic activity is sensitive to the type of micelle. researchgate.net The observed effects are often attributed to a combination of electrostatic and hydrophobic interactions between the reactants and the micellar assembly. researchgate.net The kinetic data from these studies often support a mechanism involving an intramolecular nucleophilic attack of a metal-bound hydroxide on the BNPP molecule within the micellar environment. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Heterogeneous Catalysts

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters bridged by organic ligands. Their porous nature and tunable active sites make them promising heterogeneous catalysts for BNPP hydrolysis. The metal nodes within the MOF structure can act as Lewis acidic sites, similar to mononuclear metal complexes, to activate water molecules and bind the BNPP substrate.

The advantage of using MOFs lies in their heterogeneity, which allows for easy separation and reuse of the catalyst. The defined pore structure can also impart size and shape selectivity to the catalytic process. The mechanism of BNPP hydrolysis catalyzed by MOFs often mirrors that of their homogeneous counterparts, involving a metal-bound hydroxide as the active nucleophile.

Nanoparticle-Supported Catalysis: Plasmonic and Non-Plasmonic Nanoparticles (e.g., Gold Nanoparticles)

Nanoparticles offer a high surface-area-to-volume ratio, providing numerous active sites for catalysis. Both plasmonic (e.g., gold and silver) and non-plasmonic nanoparticles have been explored for the hydrolysis of BNPP.

In the case of non-plasmonic nanoparticle catalysts, such as those based on cerium oxide, the metal ions on the nanoparticle surface can coordinate with water and BNPP, facilitating the nucleophilic attack of a surface-bound hydroxide. rsc.org Cerium-doped carbon dots, for example, have demonstrated phosphatase-like activity, where the Ce(III) ion is crucial for the catalytic hydrolysis of BNPP. rsc.org

Plasmonic nanoparticles, particularly gold nanoparticles (AuNPs), can exhibit enhanced catalytic activity upon light irradiation. The localized surface plasmon resonance (LSPR) of AuNPs can be excited by light of a specific wavelength, leading to the generation of "hot" electrons and localized heating, which can accelerate the reaction rate. While the primary mechanism still often involves a nucleophilic attack, the plasmonic effect can provide an additional driving force for the catalysis.

Organocatalysis and Non-Metallic Systems for BNPP Cleavage

While metal-based systems have been the primary focus of BNPP hydrolysis research, organocatalysts and other non-metallic systems have also emerged as viable alternatives. These catalysts avoid the potential toxicity and environmental concerns associated with some metal ions.

Application of Organocatalysts in Polymerization Reactions Initiated by BNPP

Interestingly, bis(4-nitrophenyl) phosphate itself can act as an organocatalyst. medchemexpress.com It has been shown to be an effective catalyst for the ring-opening polymerization (ROP) of β-butyrolactone. medchemexpress.com In this context, BNPP initiates the polymerization, leading to the formation of end-functionalized polyesters. This dual role of BNPP, as both a substrate for hydrolysis studies and a catalyst for polymerization, highlights its chemical versatility. The mechanism of this organocatalytic ROP is distinct from its hydrolysis, involving the activation of the monomer by the phosphate group. This application opens up avenues for the synthesis of well-defined polymers and block copolymers. medchemexpress.com

Applications of Bis 4 Nitrophenyl Phosphate As a Model Substrate

Enzymatic Studies: Substrate for Phosphodiesterases and Phosphatases

Bis(4-nitrophenyl) phosphate (B84403) is a chromogenic substrate, meaning its hydrolysis releases a colored product, p-nitrophenol, which can be easily quantified using spectrophotometry. This property makes it an invaluable tool for studying enzymes that cleave phosphodiester bonds, such as phosphodiesterases and certain phosphatases with phosphodiesterase activity.

A primary application of BNPP is in the determination of enzyme activity and key kinetic parameters. The rate of p-nitrophenol production is directly proportional to the enzyme's activity. By measuring this rate at various substrate concentrations, researchers can determine the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat). The K_m value reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency. scirp.orgscirp.org

Numerous studies have utilized BNPP to characterize various enzymes. For instance, the phosphodiesterase from Salmonella typhimurium exhibits a K_m of 0.45 mM and a k_cat of 1.8 s⁻¹ with BNPP as the substrate. In another example, a novel phosphodiesterase (PdeM) identified from a coalbed metagenome showed Michaelis-Menten kinetics with BNPP, and its activity was found to be dependent on the presence of manganese ions. nih.gov The kinetic parameters for the hydrolysis of BNPP by calf intestinal alkaline phosphatase have also been investigated, revealing the enzyme's phosphodiesterase activity. openbiochemistryjournal.com Furthermore, studies on a novel alkaline phosphatase/phosphodiesterase (CamPhoD) from the marine bacterium Cobetia amphilecti KMM 296 determined a K_m of 6.71 mM and a Vmax of 0.023 mM/min for BNPP hydrolysis. mdpi.com

The table below presents a selection of kinetic parameters determined for various enzymes using BNPP as the substrate.

| Enzyme | Source | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Phosphodiesterase | Salmonella typhimurium | 0.45 | 1.8 | 4000 | |

| Phosphodiesterase (PdeM) | Coalbed metagenome | - | - | - | nih.gov |

| Calf Intestinal Alkaline Phosphatase | Bovine | - | - | - | openbiochemistryjournal.com |

| CamPhoD | Cobetia amphilecti KMM 296 | 6.71 | - | 188.5 | mdpi.com |

| Nucleotide Pyrophosphatase/Phosphodiesterase (Xac NPP) | Xanthomonas axonopodis pv. citri | >1 | - | - | stanford.edu |

| Pig Purple Acid Phosphatase | Porcine | - | - | - | amazonaws.com |

| Kidney Bean Purple Acid Phosphatase | Phaseolus vulgaris | - | - | - | amazonaws.com |

| CthPnkp | Clostridium thermocellum | 88 | 23.17 | 263.3 | oup.com |

Note: Some values were not explicitly reported in the provided source materials.

BNPP is also instrumental in elucidating the catalytic mechanisms of enzymes and identifying key amino acid residues in their active sites. By introducing specific mutations in the enzyme's gene (site-directed mutagenesis) and then assessing the altered enzyme's ability to hydrolyze BNPP, researchers can pinpoint residues crucial for substrate binding and catalysis. For example, studies on a recombinant endonuclease, Nuc, from the PLD superfamily, used BNPP to demonstrate that the enzyme proceeds via a covalent phosphohistidine (B1677714) intermediate. pnas.org Mutational analysis of conserved histidine and lysine (B10760008) residues within the active site motif resulted in a complete loss of activity, highlighting their essential role in the catalytic mechanism. pnas.org Similarly, investigations into the cyclic phosphodiesterase activities of Clostridium thermocellum polynucleotide kinase-phosphatase (CthPnkp) used BNPP to analyze the effects of mutations on substrate affinity and catalytic rate, providing insights into the active site architecture. oup.com Theoretical studies have also employed BNPP to model its cleavage by zinc complexes, shedding light on the reaction pathways and the influence of the metal center and its ligands on the hydrolytic cleavage. rsc.org

Determination of Enzyme Activity and Kinetic Parameters (K_m, k_cat)

Modeling DNA and RNA Phosphodiester Bond Cleavage

The phosphodiester bond is the backbone of DNA and RNA, and its cleavage is a fundamental process in molecular biology. However, these bonds are remarkably stable, making their uncatalyzed hydrolysis extremely slow.

BNPP serves as an excellent activated model substrate for studying the hydrolysis of the phosphodiester bonds in nucleic acids. nih.gov The electron-withdrawing nitro groups on the phenyl rings make the phosphorus center more susceptible to nucleophilic attack, accelerating the rate of hydrolysis to a level that can be conveniently monitored in the laboratory. This allows researchers to investigate the fundamental chemical principles of phosphodiester bond cleavage without the complexities of using actual DNA or RNA molecules. Studies on the hydrolysis of BNPP provide valuable insights into the factors that influence the stability and reactivity of the phosphodiester linkage, which is crucial for understanding DNA and RNA degradation. samipubco.com

The insights gained from studying BNPP hydrolysis have significant implications for the development of artificial nucleases. These are synthetic molecules designed to cleave nucleic acids at specific sites, a critical technology for genetic engineering and gene therapy. nih.govrsc.org By understanding how different catalysts, such as metal complexes, promote the cleavage of BNPP, scientists can design more efficient and selective artificial nucleases. rsc.org For instance, the catalytic activity of various metal-organic frameworks (MOFs) has been assessed using BNPP as a model substrate, demonstrating their potential as heterogeneous catalysts for phosphodiester bond hydrolysis. rsc.org The development of these tools is a key area of research with the potential to revolutionize the treatment of genetic diseases. researchgate.net

BNPP as an Analog for Studying Nucleic Acid Hydrolysis

Research in Organophosphate Degradation and Remediation

Organophosphates are a class of compounds widely used as pesticides and nerve agents. Their persistence and toxicity in the environment pose significant risks to ecosystems and human health. Research into the degradation and remediation of these compounds is therefore of paramount importance.

BNPP is often used as a safe and convenient model substrate to screen for and characterize enzymes that can degrade more toxic organophosphates. researchgate.net Enzymes that show high activity towards BNPP are promising candidates for bioremediation applications. For example, a glycerophosphodiesterase from Enterobacter aerogenes was evaluated for its role in organophosphate degradation using BNPP as the substrate. researchgate.net Similarly, phosphotriesterases, which can hydrolyze a broad range of organophosphate insecticides and chemical warfare agents, are often initially characterized using model substrates like BNPP. mdpi.com The development of enzyme-based systems for the detoxification of organophosphates offers an environmentally friendly alternative to traditional chemical methods.

BNPP as a Surrogate for Toxic Organophosphate Compounds

Bis(4-nitrophenyl) phosphate is widely employed as a surrogate for highly toxic organophosphate compounds, including chemical warfare nerve agents and pesticides. eurjchem.comd-nb.info Organophosphates are a class of compounds known for their potent neurotoxicity, which stems from their ability to inhibit critical enzymes like acetylcholinesterase. cdc.govnih.govmdpi.com Due to the extreme danger and handling restrictions associated with live nerve agents and many pesticides, researchers utilize safer simulants to study their degradation pathways and develop effective decontamination methods. mdpi.comresearchgate.net

BNPP is considered a "nerve agent-like compound" and serves as an effective model because its central phosphoester bond is analogous to the bonds found in toxic organophosphates. researchgate.neteurjchem.com The study of BNPP's cleavage provides valuable insights into the mechanisms of hydrolysis that can neutralize these hazardous substances. researchgate.neteurjchem.com For instance, research on the catalytic hydrolysis of BNPP helps in the development of artificial enzymes and other catalytic systems aimed at the detoxification of organophosphorus pesticides and nerve agents like Soman, Sarin, and VX. eurjchem.comcdc.govnih.gov The relative stability of BNPP, with a spontaneous hydrolysis half-life estimated to be thousands of years under neutral conditions, makes it a reliable substrate for quantifying the efficiency of potential catalysts designed to break down these persistent and dangerous compounds. researchgate.net Its structural relationship to organophosphate pesticides, such as paraoxon, further validates its use in modeling their environmental degradation. nih.gov

Evaluation of Degradation Efficiency of Catalytic Systems

A primary application of BNPP is in the quantitative evaluation of the degradation efficiency of a wide array of catalytic systems. Researchers measure the rate at which a catalyst cleaves the phosphoester bond in BNPP to determine its potential for decontaminating organophosphate pollutants. The release of the p-nitrophenolate ion upon hydrolysis allows for convenient tracking of the reaction progress via UV-Vis spectrophotometry. psu.eduresearchgate.netchinesechemsoc.org

Numerous catalytic systems have been assessed using BNPP, demonstrating a vast range of efficiencies. These systems include metal complexes, metallomicelles, and advanced nanomaterials known as nanozymes. For example, various metal-ion complexes, such as those involving Cerium(III), Copper(II), Nickel(II), and Zirconium(IV), have been shown to significantly accelerate BNPP hydrolysis. scientific.nettandfonline.comrsc.org The rate enhancements are often dramatic, with some catalytic systems increasing the hydrolysis rate by many orders of magnitude compared to the spontaneous, uncatalyzed reaction. eurjchem.comscientific.netresearchgate.net

Research Findings on Catalytic Degradation of BNPP

The following tables summarize the performance of different catalytic systems in the hydrolysis of BNPP, showcasing the significant rate enhancements achieved.

Table 1: Degradation of BNPP by Metal Complexes and Metallomicelles

| Catalyst System | Rate Enhancement (k_cat / k_uncat) | Conditions | Reference |

|---|---|---|---|

| Co(II) complex | 2,800,000-fold | pH 8.0, 25°C | eurjchem.com |

| Cu(II)-copolymer complex | 75,000-fold | pH 8.0, 25°C | psu.edu |

| Oxamido-bridged dinuclear Cu(II) complexes in micelles | ~1,000,000-fold | - | researchgate.net |

| Nitrogen Unsaturated Heterocycle Cerium(III) Complex | ~1,000,000,000-fold | - | scientific.net |

| Cu(II)Ni(II) heterodinuclear complexes in Brij35 micelle | - | pH 6.0-10.0, 25°C | tandfonline.com |

| Zr(IV)-substituted Wells–Dawson polyoxometalate | 386-fold | pD 6.4, 50°C | rsc.org |

These studies highlight the diverse strategies being explored to find efficient methods for breaking down stable phosphoester bonds. The data clearly indicates that nanozymes and metallomicellar systems can create highly reactive environments, leading to substantial acceleration of BNPP hydrolysis, which is a promising indicator of their potential for neutralizing toxic organophosphates. researchgate.netresearchgate.netmdpi.com

Advanced Spectroscopic and Computational Investigations of Bnpp Reactivity

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopy is a cornerstone in the study of BNPP reactivity, allowing for real-time monitoring of reactions and characterization of the species involved.

UV-Visible (UV-Vis) spectroscopy is a primary tool for monitoring the kinetics of BNPP hydrolysis. The reaction's progress is conveniently tracked by observing the formation of the product, 4-nitrophenolate (B89219) (or its protonated form, 4-nitrophenol), which exhibits a distinct and strong absorbance maximum around 400-405 nm. rsc.orgrsc.orgnycu.edu.twniscpr.res.innih.gov The hydrolysis of the colorless BNPP substrate to the yellow-colored 4-nitrophenolate allows for a straightforward colorimetric assay. rsc.orgresearchgate.net

By monitoring the increase in absorbance at this characteristic wavelength over time, the initial rate of the reaction can be determined. nycu.edu.tw This kinetic data is fundamental for understanding the influence of various factors such as pH, temperature, and catalyst concentration. niscpr.res.in In studies involving enzyme or catalyst mimics, this method is frequently used to determine key kinetic parameters, such as those in the Michaelis-Menten model, by measuring reaction rates at varying substrate concentrations. researchgate.net Steady-state absorption spectroscopy provides crucial information on ligand binding equilibria, enabling the calculation of Gibbs free energy differences between various states. nih.gov Time-resolved UV-Vis spectroscopy can further be used to detect short-lived intermediates that may be critical to the biological function but not significantly populated under equilibrium conditions. nih.gov

Table 1: UV-Vis Spectroscopic Data for BNPP Hydrolysis Monitoring This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Role | Wavelength (λmax) | Application |

|---|---|---|---|

| bis(4-nitrophenyl) phosphate (B84403) (BNPP) | Substrate | Colorless (no significant absorbance >350 nm) | Disappearance can be monitored at lower wavelengths (e.g., 315 nm). researchgate.net |

| 4-nitrophenol (B140041) / 4-nitrophenolate | Product | ~400-405 nm | Appearance is monitored to determine reaction rate. rsc.orgnycu.edu.twnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P NMR), is an indispensable tool for identifying and quantifying the phosphorus-containing species throughout the hydrolysis of BNPP. Each species—the starting diester (BNPP), the intermediate monoester (4-nitrophenyl phosphate, NPP), and the final product (inorganic phosphate)—has a distinct chemical shift in the ³¹P NMR spectrum, allowing for unambiguous tracking of the reaction progress. rsc.orgrsc.org For example, in the hydrolysis of a related simulant, the starting material, dimethyl 4-nitrophenyl phosphate, has a peak at -4.5 ppm, while the product, dimethyl phosphate, has a peak at 2.8 ppm. liverpool.ac.uk Similarly, the hydrolysis of HPNP, another RNA model, shows the formation of a cyclic phosphate product with a ³¹P resonance at 18 ppm. rsc.org

Beyond simple product identification, advanced NMR techniques provide deeper mechanistic insights. Exchange Spectroscopy (EXSY) and Diffusion-Ordered Spectroscopy (DOSY) can be used to probe ligand exchange processes. nih.gov These methods can detect the formation of transient complexes between the catalyst and the substrate (BNPP) or its products (NPP). nih.gov For instance, a combined experimental/theoretical approach using ¹H/³¹P NMR, including EXSY and DOSY, has successfully identified intermediate species where BNPP and NPP are coordinated to a Zr(IV)-substituted polyoxometalate catalyst. nih.gov This provides direct evidence of the substrate binding and product release steps, which are crucial for understanding the complete catalytic cycle. Similarly, quantitative ¹H and ³¹P NMR can be used to characterize the surface of nanoparticles and quantify the equilibria involved in ligand exchange reactions. nsf.gov

Fourier Transform Infrared (FTIR) spectroscopy is employed to investigate the interaction of BNPP with catalytic surfaces, such as those of metal-containing nanoparticles. By analyzing the vibrational spectra, information about the binding mode of the phosphate ester to the surface can be obtained. When BNPP or a similar phosphate ester adsorbs onto a catalytic surface, changes in the vibrational frequencies of its functional groups, particularly the phosphoryl (P=O) and phosphate (O-P-O) bonds, can be observed.

These spectral shifts provide evidence of coordination. For example, the characterization of cerium-doped carbon dots used for BNPP hydrolysis involved FTIR to identify the functional groups present on the catalyst's surface. researchgate.net While the spectrum of pure BNPP is known nih.gov, the key application of FTIR in this context is the characterization of the catalyst-substrate complex to elucidate how the catalyst activates the phosphate for nucleophilic attack.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR) for Product Identification and Ligand Exchange

Kinetic Isotope Effects and Brønsted Linear Free Energy Relationships

Probing the transition state of a reaction is a central goal of mechanistic chemistry. For BNPP hydrolysis, kinetic isotope effects and linear free energy relationships are powerful tools to elucidate the nature of bond-making and bond-breaking processes in the rate-determining step.

Kinetic Isotope Effects (KIEs) provide detailed information about the transition state geometry. The solvent deuterium (B1214612) KIE (SKIE), determined by comparing the reaction rate in H₂O versus D₂O (kH₂O/kD₂O), is particularly useful for studying hydrolysis reactions. rsc.org The magnitude of the SKIE helps to distinguish between different mechanisms. A value greater than 2 is typically indicative of a general base-catalyzed mechanism, where a proton transfer from a water molecule is involved in the rate-determining step. rsc.org Conversely, a SKIE value below 1.5 suggests a mechanism involving direct nucleophilic attack by a water molecule or hydroxide (B78521) ion. rsc.org For example, a SKIE of 2.9 was observed for the Eu(III)-catalyzed cleavage of a related phosphate ester, supporting a general base-assisted mechanism. nih.gov An inverse isotope effect (kH/kD < 1) can indicate the formation of a conjugate acid of the substrate prior to the main reaction. chemrxiv.org